REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[Cl:5][CH2:6][CH2:7][CH:8](OCC)[O:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl>[N+](C)([O-])=O>[Cl:5][CH2:6][CH2:7][CH:8]1[C:13]2[C:12](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:11][CH2:10][O:9]1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
17.44 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28.87 g
|
Type
|
reactant
|
Smiles
|
ClCCC(OCCC1=CC=CC=C1)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is partitioned between ether and saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
carefully concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The nitromethane/product mixture is then extracted six times with hexane
|
Type
|
CONCENTRATION
|
Details
|
the hexane extracts are concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel eluting with ether/hexane (5/95)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |